molecular formula C10H8BrNO3 B1371891 Methyl 5-bromo-2-oxoindoline-7-carboxylate CAS No. 898747-32-5

Methyl 5-bromo-2-oxoindoline-7-carboxylate

Cat. No. B1371891
CAS RN: 898747-32-5
M. Wt: 270.08 g/mol
InChI Key: IDAJCGPGSZBXCR-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-oxoindoline-7-carboxylate is a chemical compound with the molecular formula C10H8BrNO3 . It has a molecular weight of 270.08 .


Molecular Structure Analysis

The InChI code for Methyl 5-bromo-2-oxoindoline-7-carboxylate is 1S/C10H8BrNO3/c1-15-10(14)7-4-6(11)2-5-3-8(13)12-9(5)7/h2-4,12-13H,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Methyl 5-bromo-2-oxoindoline-7-carboxylate is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Photodynamic Therapy

Lastly, the photophysical properties of indoline compounds make them candidates for use in photodynamic therapy, a treatment method that employs light-activated compounds to target and destroy cancer cells.

Each of these applications leverages the unique chemical structure of Methyl 5-bromo-2-oxoindoline-7-carboxylate , demonstrating its versatility and importance in scientific research .

Safety and Hazards

This compound is associated with several hazard statements: H302, H315, H319, H335 . These codes indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements P261, P305+P351+P338 are also associated with this compound , suggesting that one should avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

methyl 5-bromo-2-oxo-1,3-dihydroindole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-15-10(14)7-4-6(11)2-5-3-8(13)12-9(5)7/h2,4H,3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAJCGPGSZBXCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=C1NC(=O)C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646579
Record name Methyl 5-bromo-2-oxo-2,3-dihydro-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898747-32-5
Record name Methyl 5-bromo-2,3-dihydro-2-oxo-1H-indole-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898747-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-2-oxo-2,3-dihydro-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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